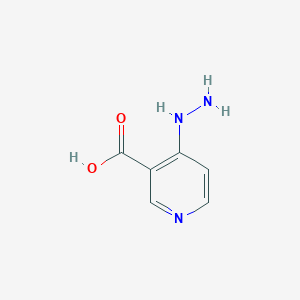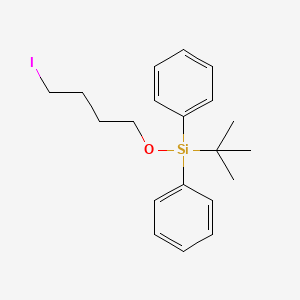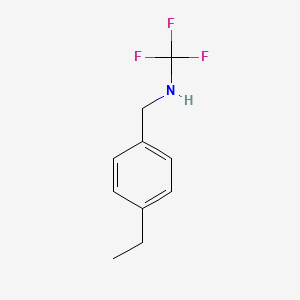
(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl carbamate (CBZ) protecting group and an isopropyl substituent on the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the protection of the piperazine nitrogen with a CBZ group, followed by the introduction of the isopropyl group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon for hydrogenation steps. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The CBZ group can protect the piperazine nitrogen, allowing selective reactions at other sites. The isopropyl group can influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-N-CBZ-Piperazine: Lacks the isopropyl group, resulting in different reactivity and binding properties.
2-Isopropylpiperazine: Does not have the CBZ protecting group, making it more reactive at the piperazine nitrogen.
Uniqueness
(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the combination of the CBZ protecting group and the isopropyl substituent. This dual modification provides a balance of stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H23ClN2O2 |
|---|---|
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
benzyl (3S)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m1./s1 |
Clave InChI |
OGIDPPLLDPGIBN-PFEQFJNWSA-N |
SMILES isomérico |
CC(C)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)






